1-(But-3-yn-1-yl)piperidin-4-ol
Overview
Description
1-(But-3-yn-1-yl)piperidin-4-ol is a chemical compound with the molecular formula C9H15NO It features a piperidine ring substituted with a but-3-yn-1-yl group at the nitrogen atom and a hydroxyl group at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(But-3-yn-1-yl)piperidin-4-ol can be synthesized through several methods. One common approach involves the reaction of piperidin-4-one with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above. This would include scaling up the reaction, ensuring efficient mixing and heat transfer, and implementing continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(But-3-yn-1-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of piperidin-4-one derivatives.
Reduction: Formation of 1-(but-3-en-1-yl)piperidin-4-ol or 1-(butyl)piperidin-4-ol.
Substitution: Formation of various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
1-(But-3-yn-1-yl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(But-3-yn-1-yl)piperidin-4-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(But-3-yn-1-yl)piperidin-4-amine: Similar structure but with an amine group instead of a hydroxyl group.
1-(But-3-yn-1-yl)piperidin-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness: The combination of these functional groups provides a versatile scaffold for further chemical modifications and functionalization .
Properties
IUPAC Name |
1-but-3-ynylpiperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-2-3-6-10-7-4-9(11)5-8-10/h1,9,11H,3-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLYPGKGCCBVFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1CCC(CC1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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